2-Methoxy-6-nitrobenzaldehyde

Description

BenchChem offers high-quality 2-Methoxy-6-nitrobenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methoxy-6-nitrobenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

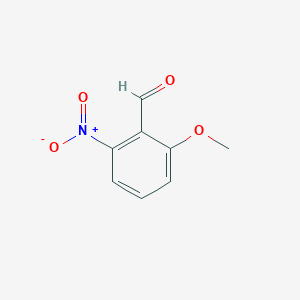

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-6-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO4/c1-13-8-4-2-3-7(9(11)12)6(8)5-10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQCOCZQZPQKVGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1C=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00542339 | |

| Record name | 2-Methoxy-6-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00542339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19689-88-4 | |

| Record name | 2-Methoxy-6-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00542339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physical properties of 2-Methoxy-6-nitrobenzaldehyde

An In-depth Technical Guide to the Physical Properties of 2-Methoxy-6-nitrobenzaldehyde

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-Methoxy-6-nitrobenzaldehyde, an organic compound utilized as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed data, experimental methodologies, and a visual representation of a relevant synthetic pathway.

Physical and Chemical Properties

2-Methoxy-6-nitrobenzaldehyde is characterized as a yellow to orange crystalline solid at room temperature.[1] It is soluble in organic solvents such as ethanol and acetone, but has limited solubility in water.[1] The presence of methoxy (-OCH₃) and nitro (-NO₂) functional groups on the benzaldehyde structure dictates its chemical reactivity and physical characteristics.[1]

A summary of its key quantitative properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₇NO₄ | [1] |

| Molecular Weight | 181.15 g/mol | [1] |

| Appearance | Yellow to orange crystalline solid | [1] |

| Melting Point | 42 - 44 °C | |

| Boiling Point | 153 °C @ 31 hPa | |

| Solubility | Soluble in ethanol, acetone; limited in water | [1] |

| CAS Number | 19689-88-4 | [1] |

Spectroscopic Data and Interpretation

While specific spectra for 2-Methoxy-6-nitrobenzaldehyde are not provided in the search results, a theoretical interpretation based on its structure and data from analogous compounds can be made.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the aldehyde proton (singlet, highly deshielded, ~9.8-10.5 ppm), the methoxy group protons (singlet, ~3.9 ppm), and the aromatic protons (in the range of 7.0-8.0 ppm), with their multiplicity depending on coupling with adjacent protons.[2][3]

-

¹³C NMR Spectroscopy : The carbon NMR spectrum would feature a characteristic peak for the carbonyl carbon of the aldehyde group in the downfield region (~190 ppm).[4] Aromatic carbons would resonate between 110-160 ppm, and the methoxy carbon would appear further upfield (~56 ppm).[3][4]

-

Infrared (IR) Spectroscopy : The IR spectrum would display characteristic absorption bands for the functional groups present. A strong C=O stretch for the aldehyde carbonyl group is expected around 1670-1700 cm⁻¹.[2][4] Vibrations for the nitro group (asymmetric and symmetric stretching) would appear around 1520 cm⁻¹ and 1350 cm⁻¹, respectively. Aromatic C=C stretching bands would be observed in the 1450-1600 cm⁻¹ region, and C-O stretching for the methoxy group would be visible around 1250 cm⁻¹.[2][4]

Experimental Protocols

The determination of the follows standard laboratory procedures.

Melting Point Determination

The melting point is determined using a melting point apparatus. A small, powdered sample of the crystalline solid is packed into a capillary tube, which is then placed in the apparatus. The sample is heated at a controlled rate, and the temperature range from which the substance starts to melt until it becomes completely liquid is recorded as the melting point.

Synthesis of a Structurally Related Compound: 2-Hydroxy-6-nitrobenzaldehyde

While a specific protocol for 2-Methoxy-6-nitrobenzaldehyde was not found, the following well-documented Reimer-Tiemann formylation for the synthesis of the structurally similar 2-Hydroxy-6-nitrobenzaldehyde from m-nitrophenol illustrates a relevant synthetic methodology.[5][6]

Materials:

-

m-Nitrophenol

-

Sodium hydroxide

-

Chloroform

-

Deionized water

-

Dilute Sulfuric Acid

-

Sodium bisulfite solution

Procedure:

-

Dissolve 5.0 g of m-nitrophenol in a solution of 6.5 g of sodium hydroxide in 35 mL of deionized water within a round-bottom flask equipped with a reflux condenser.[6]

-

Add 7.0 mL of chloroform to the solution.[6]

-

Heat the mixture to reflux on a water bath for approximately one hour with continuous stirring.[5][6]

-

After reflux, remove the excess chloroform via distillation.[6]

-

Cool the reaction mixture and acidify it with dilute sulfuric acid.[5][6]

-

Isolate the product, 2-hydroxy-6-nitrobenzaldehyde, along with unreacted m-nitrophenol, via steam distillation.[5][6]

-

Separate the aldehyde from the unreacted phenol by extraction with a sodium bisulfite solution, which selectively forms a bisulfite adduct with the aldehyde.[5][6]

-

Decompose the bisulfite adduct with acid to regenerate the pure aldehyde.[5]

-

Collect the purified 2-hydroxy-6-nitrobenzaldehyde by filtration and dry the solid product.[5]

Visualization of Synthetic Workflow

The following diagram illustrates the logical workflow for the synthesis of 2-Hydroxy-6-nitrobenzaldehyde via the Reimer-Tiemann reaction.

Caption: Workflow for the synthesis of 2-Hydroxy-6-nitrobenzaldehyde.

Safety and Handling

2-Methoxy-6-nitrobenzaldehyde is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. It is also considered harmful to aquatic life with long-lasting effects. When handling this compound, it is crucial to wear appropriate personal protective equipment, including protective gloves, eye protection, and face protection. Work should be conducted in a well-ventilated area, and dust inhalation should be avoided. In case of contact or ingestion, appropriate first-aid measures should be taken immediately.

References

Solubility Profile of 2-Methoxy-6-nitrobenzaldehyde in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 2-Methoxy-6-nitrobenzaldehyde in common organic solvents. While qualitative data indicates its solubility in solvents such as ethanol and acetone, this document addresses the current lack of specific quantitative solubility data in publicly accessible literature.[1] To empower researchers in their work, this guide details robust, generalized experimental protocols for determining the precise solubility of 2-Methoxy-6-nitrobenzaldehyde. These methodologies include the gravimetric method, ultraviolet-visible (UV-Vis) spectroscopy, and high-performance liquid chromatography (HPLC). Furthermore, a logical workflow for solubility determination is presented to guide experimental design and execution.

Introduction

2-Methoxy-6-nitrobenzaldehyde is an aromatic aldehyde containing both a methoxy and a nitro group. These functional groups influence its polarity and, consequently, its solubility in various organic solvents. Understanding the solubility of this compound is critical for a range of applications, including organic synthesis, reaction kinetics, and as an intermediate in the production of pharmaceuticals and other fine chemicals.[1] This guide aims to bridge the existing information gap by providing the necessary tools and methodologies for researchers to quantitatively assess its solubility.

Qualitative Solubility

General observations indicate that 2-Methoxy-6-nitrobenzaldehyde, a yellow to orange crystalline solid, is soluble in common organic solvents such as ethanol and acetone.[1] Conversely, it exhibits limited solubility in water.[1] However, for applications requiring precise concentrations, quantitative data is essential.

Quantitative Solubility Data

A thorough review of scientific literature and chemical databases did not yield specific quantitative solubility data (e.g., in g/100 mL or mol/L) for 2-Methoxy-6-nitrobenzaldehyde in various organic solvents at different temperatures. The following table is provided as a template for researchers to populate with their experimentally determined values.

Table 1: Quantitative Solubility of 2-Methoxy-6-nitrobenzaldehyde in Organic Solvents (Template)

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Methanol | |||

| Ethanol | |||

| Acetone | |||

| Ethyl Acetate | |||

| Diethyl Ether | |||

| Dichloromethane | |||

| Toluene | |||

| User-defined |

Experimental Protocols for Solubility Determination

The following are detailed, generalized protocols that can be adapted to determine the solubility of 2-Methoxy-6-nitrobenzaldehyde in a range of organic solvents.

Gravimetric Method

This classic and straightforward method relies on the direct measurement of the mass of the solute dissolved in a known volume of solvent.[2][3][4][5]

4.1.1. Materials

-

2-Methoxy-6-nitrobenzaldehyde

-

Selected organic solvent

-

Analytical balance

-

Thermostatic shaker or water bath

-

Volumetric flasks

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Oven

4.1.2. Procedure

-

Preparation of Saturated Solution: Add an excess amount of 2-Methoxy-6-nitrobenzaldehyde to a known volume of the chosen organic solvent in a sealed container.

-

Equilibration: Place the container in a thermostatic shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible throughout this period.

-

Filtration: Once equilibrium is achieved, carefully filter the supernatant to remove any undissolved solid. The filtration should be performed at the same temperature as the equilibration to prevent precipitation or further dissolution.

-

Solvent Evaporation: Accurately transfer a known volume of the clear, saturated filtrate to a pre-weighed, dry container. Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For higher boiling point solvents, a rotary evaporator may be used.

-

Drying and Weighing: Dry the container with the solid residue in an oven at a temperature below the melting point of 2-Methoxy-6-nitrobenzaldehyde until a constant weight is achieved.

-

Calculation: The solubility is calculated from the mass of the dried solute and the volume of the filtrate used.

UV-Vis Spectrophotometry

This method is suitable for compounds that absorb ultraviolet or visible light and offers a higher throughput than the gravimetric method.

4.2.1. Materials

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Materials for saturated solution preparation and filtration (as in 4.1.1)

-

Volumetric flasks and pipettes for dilutions

4.2.2. Procedure

-

Preparation of Calibration Curve: Prepare a series of standard solutions of 2-Methoxy-6-nitrobenzaldehyde of known concentrations in the chosen solvent. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax). Plot a graph of absorbance versus concentration to create a calibration curve.

-

Preparation of Saturated Solution: Follow steps 1 and 2 from the gravimetric method (4.1.2).

-

Filtration and Dilution: Filter the saturated solution as described in the gravimetric method. Accurately dilute a known volume of the clear filtrate with the solvent to bring the absorbance within the linear range of the calibration curve.

-

Absorbance Measurement: Measure the absorbance of the diluted solution at λmax.

-

Calculation: Use the calibration curve to determine the concentration of the diluted solution. Calculate the original concentration of the saturated solution by accounting for the dilution factor.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for determining solubility, particularly for complex mixtures or when high accuracy is required.[6][7][8][9]

4.3.1. Materials

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

Appropriate HPLC column (e.g., C18 reversed-phase)

-

Mobile phase solvents

-

Materials for saturated solution preparation and filtration (as in 4.1.1)

-

Volumetric flasks and pipettes for dilutions

4.3.2. Procedure

-

Method Development: Develop an HPLC method for the analysis of 2-Methoxy-6-nitrobenzaldehyde. This includes selecting an appropriate column, mobile phase, flow rate, and detector wavelength to achieve good peak shape and separation.

-

Preparation of Calibration Curve: Prepare a series of standard solutions of 2-Methoxy-6-nitrobenzaldehyde of known concentrations. Inject a fixed volume of each standard into the HPLC system and record the peak area. Plot a graph of peak area versus concentration to create a calibration curve.

-

Preparation of Saturated Solution: Follow steps 1 and 2 from the gravimetric method (4.1.2).

-

Filtration and Dilution: Filter the saturated solution as described in the gravimetric method. Accurately dilute a known volume of the clear filtrate with the mobile phase or a suitable solvent to bring the concentration within the linear range of the calibration curve.

-

Sample Analysis: Inject a fixed volume of the diluted sample into the HPLC system and record the peak area.

-

Calculation: Use the calibration curve to determine the concentration of the diluted sample. Calculate the original concentration of the saturated solution by accounting for the dilution factor.

Mandatory Visualizations

To aid in the conceptualization of the experimental process, the following diagrams are provided.

Caption: Experimental workflow for determining the solubility of 2-Methoxy-6-nitrobenzaldehyde.

Conclusion

References

- 1. CAS 19689-88-4: 2-Methoxy-6-nitro-benzaldehyde [cymitquimica.com]

- 2. uomus.edu.iq [uomus.edu.iq]

- 3. pharmajournal.net [pharmajournal.net]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. pharmacyjournal.info [pharmacyjournal.info]

- 6. Separation of Benzaldehyde, 3-amino- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 7. researchgate.net [researchgate.net]

- 8. (PDF) Development of a HPLC-FL Method to Determine [research.amanote.com]

- 9. Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum - RSC Advances (RSC Publishing) [pubs.rsc.org]

chemical structure and formula of 2-Methoxy-6-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methoxy-6-nitrobenzaldehyde, a key aromatic intermediate. It details the compound's chemical structure, physicochemical properties, spectroscopic profile, and plausible synthetic routes. The guide also explores its chemical reactivity and its applications as a building block in the synthesis of complex molecules relevant to pharmaceutical and agrochemical research.

Core Compound Information

2-Methoxy-6-nitrobenzaldehyde is an organic compound featuring a benzene ring substituted with an aldehyde (-CHO), a methoxy (-OCH₃) group, and a nitro (-NO₂) group at positions 1, 2, and 6, respectively. This substitution pattern imparts unique steric and electronic properties that govern its reactivity.

Physicochemical Properties

The fundamental properties of 2-Methoxy-6-nitrobenzaldehyde are summarized in the table below. The compound typically appears as a yellow to orange crystalline solid and is soluble in common organic solvents like ethanol and acetone, with limited solubility in water.

| Property | Data |

| IUPAC Name | 2-Methoxy-6-nitrobenzaldehyde |

| Synonyms | Benzaldehyde, 2-Methoxy-6-Nitro- |

| CAS Number | 19689-88-4 |

| Molecular Formula | C₈H₇NO₄ |

| Molecular Weight | 181.15 g/mol |

| Appearance | Yellow to orange crystalline solid |

| Solubility | Soluble in ethanol, acetone; limited in water |

Chemical Structure

The molecular structure of 2-Methoxy-6-nitrobenzaldehyde is a key determinant of its chemical behavior.

Caption: 2D structure of 2-Methoxy-6-nitrobenzaldehyde.

Spectroscopic Profile

While specific experimental spectra for 2-Methoxy-6-nitrobenzaldehyde are not widely published, a detailed profile can be predicted based on the analysis of its functional groups and data from structurally similar compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aldehyde, aromatic, and methoxy protons.

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment Notes |

| Aldehyde (-CHO) | ~10.4 | Singlet (s) | 1H | Highly deshielded due to the electronegativity of the carbonyl oxygen and its anisotropic magnetic field. |

| Aromatic (Ar-H) | ~7.6 - 8.2 | Multiplet (m) | 3H | The precise shifts and coupling patterns depend on the combined electronic effects of the three substituents. |

| Methoxy (-OCH₃) | ~3.9 - 4.1 | Singlet (s) | 3H | Appears as a sharp singlet in the upfield region. |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The carbon NMR spectrum provides insight into the different carbon environments within the molecule.

| Carbon Type | Expected Chemical Shift (δ, ppm) | Assignment Notes |

| Aldehyde Carbonyl (C=O) | ~189 - 192 | The most downfield signal, characteristic of an aldehyde carbonyl carbon. |

| Aromatic (C-CHO) | ~135 - 138 | The carbon atom to which the aldehyde group is attached. |

| Aromatic (C-OCH₃) | ~155 - 160 | Shielded due to the electron-donating effect of the methoxy group. |

| Aromatic (C-NO₂) | ~148 - 152 | Deshielded due to the strong electron-withdrawing nature of the nitro group. |

| Aromatic (C-H) | ~115 - 135 | Signals for the remaining three aromatic carbons. |

| Methoxy (-OCH₃) | ~56 - 60 | Characteristic signal for a methoxy carbon attached to an aromatic ring. |

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of the key functional groups through their characteristic vibrational frequencies.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| Aldehyde C-H Stretch | ~2880 & ~2780 | Weak | Fermi doublet, characteristic of aldehydes. |

| Carbonyl (C=O) Stretch | ~1700 - 1715 | Strong | Strong absorption typical for an aromatic aldehyde. |

| Nitro (N-O) Asymmetric Stretch | ~1520 - 1550 | Strong | One of the two characteristic stretches for a nitro group. |

| Nitro (N-O) Symmetric Stretch | ~1340 - 1370 | Strong | The second characteristic stretch for a nitro group. |

| Aromatic C=C Stretch | ~1450 - 1600 | Medium | Ring stretching vibrations. |

| C-O-C Stretch (Methoxy) | ~1250 & ~1050 | Strong | Asymmetric and symmetric stretching of the ether linkage. |

Experimental Protocols

Plausible Synthetic Route: Oxidation of 2-Methoxy-6-nitrotoluene

A common and effective method for the synthesis of aromatic aldehydes is the oxidation of the corresponding methyl-substituted precursor. While specific literature for this exact conversion is sparse, a general protocol based on established methods, such as oxidation using chromium trioxide in an acetic anhydride/acetic acid mixture, can be proposed.[1]

Materials:

-

2-Methoxy-6-nitrotoluene

-

Acetic anhydride

-

Glacial acetic acid

-

Chromium trioxide (CrO₃)

-

Concentrated Sulfuric Acid

-

Ice

-

Sodium carbonate solution (2%)

-

Ethanol

-

Concentrated Hydrochloric Acid

Protocol:

-

Formation of the Diacetate Intermediate:

-

In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 2-Methoxy-6-nitrotoluene in a mixture of glacial acetic acid and acetic anhydride.

-

Cool the mixture in an ice bath to approximately 5°C.

-

Slowly add concentrated sulfuric acid while maintaining the low temperature.

-

Add chromium trioxide in small portions, ensuring the temperature does not exceed 10°C.

-

Continue stirring for several hours after the addition is complete.

-

Pour the reaction mixture into a large volume of ice water and stir vigorously to precipitate the crude diacetate intermediate.

-

Filter the solid, wash with water, and then with a cold sodium carbonate solution to neutralize residual acid.

-

-

Hydrolysis to 2-Methoxy-6-nitrobenzaldehyde:

-

Suspend the crude diacetate intermediate in a mixture of water, ethanol, and concentrated hydrochloric acid.

-

Heat the mixture to reflux with stirring for approximately 45-60 minutes to hydrolyze the diacetate.

-

Cool the mixture to 0°C to precipitate the crude 2-Methoxy-6-nitrobenzaldehyde.

-

Filter the product, wash with cold water, and dry.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

-

Protocol for Spectroscopic Analysis

Objective: To confirm the identity and purity of the synthesized 2-Methoxy-6-nitrobenzaldehyde.

Methodology:

-

NMR Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified product in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz).

-

-

IR Sample Preparation (ATR Method):

-

Place a small amount of the dry, solid product directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

-

Apply pressure to ensure good contact.

-

Acquire the IR spectrum over a range of 4000-400 cm⁻¹.[2]

-

Chemical Reactivity and Applications

The chemical reactivity of 2-Methoxy-6-nitrobenzaldehyde is dictated by the interplay of its three functional groups.

Caption: Factors influencing the reactivity of 2-Methoxy-6-nitrobenzaldehyde.

-

Steric Effects: The presence of two substituents (methoxy and nitro) ortho to the aldehyde group creates significant steric hindrance. This physical bulk can impede the approach of nucleophiles to the carbonyl carbon, potentially reducing the rate of nucleophilic addition reactions compared to less hindered benzaldehydes.[3][4]

-

Electronic Effects:

-

The nitro group is a strong electron-withdrawing group, which increases the electrophilicity (positive character) of the carbonyl carbon, making it more susceptible to nucleophilic attack.

-

The methoxy group is an electron-donating group through resonance but slightly electron-withdrawing inductively. Its net effect is to increase electron density on the ring.

-

-

Reactivity of Functional Groups:

-

Aldehyde Group: Undergoes typical aldehyde reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and condensation reactions (e.g., with amines to form Schiff bases).

-

Nitro Group: Can be selectively reduced to an amino group (-NH₂), providing a route to 2-amino-6-methoxybenzaldehyde. This transformation is crucial for building more complex heterocyclic systems.[5]

-

Applications in Drug Development and Organic Synthesis

2-Methoxy-6-nitrobenzaldehyde serves as a valuable intermediate in organic synthesis. Nitrobenzaldehydes are important precursors for producing dyes, agrochemicals, and pharmaceuticals.[6] The ability to transform both the aldehyde and nitro functionalities makes this compound a versatile building block. Specifically, the reduction of the nitro group to an amine followed by intramolecular condensation with the aldehyde (or a derivative) is a key strategy for synthesizing heterocyclic scaffolds, such as quinolines, which are prevalent in many biologically active molecules.[5]

References

Synthesis of 2-Methoxy-6-nitrobenzaldehyde from o-Vanillin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthetic pathway for producing 2-Methoxy-6-nitrobenzaldehyde, a valuable chemical intermediate, from the readily available starting material, o-vanillin (2-hydroxy-3-methoxybenzaldehyde). Direct nitration of o-vanillin is challenging due to the directing effects of the hydroxyl and methoxy groups, which can lead to a mixture of isomers. To achieve regioselective nitration at the C-6 position, a multi-step synthesis involving the protection of the phenolic hydroxyl group is necessary. This guide outlines two primary strategies: one employing an acetyl protecting group and the other utilizing a benzyl protecting group.

Core Synthesis Strategy: Protection-Nitration-Deprotection

The synthesis of 2-Methoxy-6-nitrobenzaldehyde from o-vanillin is most effectively achieved through a three-step process:

-

Protection: The hydroxyl group of o-vanillin is protected to prevent its interference in the subsequent nitration step and to direct the incoming nitro group to the desired position.

-

Nitration: The protected o-vanillin derivative undergoes electrophilic aromatic substitution with a nitrating agent to introduce a nitro group onto the aromatic ring.

-

Deprotection: The protecting group is removed to yield the final product, 2-Methoxy-6-nitrobenzaldehyde.

Below is a logical workflow illustrating this overarching strategy.

Caption: General workflow for the synthesis of 2-Methoxy-6-nitrobenzaldehyde.

Data Presentation: A Comparative Overview of Synthetic Routes

The following table summarizes the quantitative data for the two proposed synthetic routes, providing a clear comparison for researchers to evaluate the methodologies.

| Step | Parameter | Acetyl Protection Route | Benzyl Protection Route |

| 1. Protection | Protecting Agent | Acetic Anhydride | Benzyl Chloride |

| Solvent/Catalyst | 10% NaOH or H₂SO₄ (cat.) | Toluene, Phase Transfer Catalyst | |

| Reaction Time | 20 minutes - 1 hour | Not specified | |

| Yield | 84-111% | ~95% (for vanillin) | |

| 2. Nitration | Nitrating Agent | Concentrated Nitric Acid | Concentrated Nitric Acid |

| Solvent | Acetic Acid | Acetic Acid | |

| Temperature | 0-15 °C | 0-15 °C | |

| Yield | Not specified for this substrate | ~91-93% (for a similar substrate)[1] | |

| 3. Deprotection | Method | Acidic or Basic Hydrolysis | Catalytic Hydrogenolysis |

| Reagents | HCl or NaOH | H₂, Pd/C | |

| Yield | High (typically quantitative) | High (typically quantitative) | |

| Overall Yield | Estimated ~70-80% | Estimated ~80-85% |

Experimental Protocols

Detailed methodologies for each key experimental step are provided below. These protocols are based on established procedures for similar substrates and can be adapted for the synthesis of 2-Methoxy-6-nitrobenzaldehyde.

Route 1: Acetyl Protection Strategy

This route involves the acetylation of the hydroxyl group, followed by nitration and subsequent hydrolysis of the acetyl group.

Step 1: Acetylation of o-Vanillin to 2-Acetoxy-3-methoxybenzaldehyde

-

Materials:

-

o-Vanillin (1.0 eq)

-

Acetic anhydride (3.0 eq)

-

10% Sodium hydroxide solution or a catalytic amount of concentrated sulfuric acid

-

Ice

-

Dichloromethane (DCM) if needed for extraction

-

95% Ethanol for recrystallization

-

-

Procedure (Basic Conditions): [2][3]

-

Dissolve 1.5 g of o-vanillin in 25 mL of 10% NaOH solution in a conical flask.

-

Add 4 mL of acetic anhydride and 30 g of crushed ice to the solution.

-

Shake the mixture vigorously for 20 minutes. A cloudy, milky white precipitate of 2-acetoxy-3-methoxybenzaldehyde will form.

-

Filter the precipitate using a Buchner funnel and wash with several portions of ice-cold water.

-

Purify the crude product by recrystallization from 95% ethanol to obtain white crystalline needles.

-

-

Procedure (Acidic Conditions): [4]

-

Dissolve o-vanillin (1.0 eq) in acetic anhydride (3.0 eq).

-

Slowly add a catalytic amount of concentrated sulfuric acid (2-3 drops) while cooling the mixture in an ice bath.

-

Stir the reaction mixture at room temperature for 1 hour.

-

Pour the mixture into a beaker containing ice-cold water and stir vigorously to precipitate the product.

-

Filter the solid, wash with cold water until the filtrate is neutral, and dry.

-

Purify the product by recrystallization from 95% ethanol.

-

Step 2: Nitration of 2-Acetoxy-3-methoxybenzaldehyde

-

Materials:

-

2-Acetoxy-3-methoxybenzaldehyde (1.0 eq)

-

Concentrated nitric acid

-

Glacial acetic acid

-

Ice-water bath

-

-

Procedure (Adapted from similar nitrations):

-

Dissolve 2-acetoxy-3-methoxybenzaldehyde in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0-5 °C in an ice-water bath.

-

Slowly add a pre-cooled mixture of concentrated nitric acid and glacial acetic acid dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, continue stirring at low temperature for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully pour the reaction mixture into a beaker of crushed ice and water to precipitate the crude product, 2-acetoxy-3-methoxy-6-nitrobenzaldehyde.

-

Filter the solid, wash with cold water, and dry.

-

Step 3: Hydrolysis of 2-Acetoxy-3-methoxy-6-nitrobenzaldehyde

-

Materials:

-

2-Acetoxy-3-methoxy-6-nitrobenzaldehyde

-

Hydrochloric acid (concentrated or dilute) or Sodium hydroxide solution

-

Ethanol (as a co-solvent if needed)

-

-

Procedure (Acidic Hydrolysis): [5]

-

Suspend the crude 2-acetoxy-3-methoxy-6-nitrobenzaldehyde in a mixture of water and ethanol.

-

Add a sufficient amount of concentrated hydrochloric acid.

-

Heat the mixture under reflux for 1-2 hours until TLC analysis indicates the complete disappearance of the starting material.

-

Cool the reaction mixture to room temperature and pour it into ice water to precipitate the product.

-

Filter the solid, wash with water until the filtrate is neutral, and dry to obtain 2-Methoxy-6-nitrobenzaldehyde.

-

Recrystallize from a suitable solvent if necessary.

-

Route 2: Benzyl Protection Strategy

This route involves the protection of the hydroxyl group as a benzyl ether, followed by nitration and debenzylation via catalytic hydrogenolysis.

Step 1: Benzylation of o-Vanillin to 2-Benzyloxy-3-methoxybenzaldehyde

-

Materials:

-

o-Vanillin (1.0 eq)

-

Benzyl chloride (1.1 eq)

-

Potassium carbonate or another suitable base

-

Tetrabutylammonium bromide (TBAB) or another phase transfer catalyst

-

Toluene or another suitable solvent

-

-

-

To a solution of o-vanillin in toluene, add potassium carbonate and a catalytic amount of TBAB.

-

Heat the mixture to reflux and add benzyl chloride dropwise.

-

Continue refluxing until the reaction is complete (monitor by TLC).

-

Cool the reaction mixture, filter off the inorganic salts, and wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-benzyloxy-3-methoxybenzaldehyde.

-

Purify by column chromatography or recrystallization.

-

Step 2: Nitration of 2-Benzyloxy-3-methoxybenzaldehyde

-

Materials:

-

2-Benzyloxy-3-methoxybenzaldehyde (1.0 eq)

-

Concentrated nitric acid

-

-

Procedure (Adapted from a similar substrate): [1]

-

Cautiously add 2-benzyloxy-3-methoxybenzaldehyde to concentrated nitric acid at 0 °C.

-

Stir the mixture at 15 °C for approximately 40 minutes.

-

Pour the reaction mixture into ice water to precipitate the product, 2-benzyloxy-3-methoxy-6-nitrobenzaldehyde.

-

Filter the precipitate to afford the crude product as a yellow solid.

-

Step 3: Debenzylation of 2-Benzyloxy-3-methoxy-6-nitrobenzaldehyde

-

Materials:

-

2-Benzyloxy-3-methoxy-6-nitrobenzaldehyde

-

Palladium on carbon (Pd/C, 5-10 mol%)

-

Hydrogen gas (H₂)

-

Methanol, Ethanol, or Ethyl acetate as solvent

-

-

Procedure: [8]

-

Dissolve the 2-benzyloxy-3-methoxy-6-nitrobenzaldehyde in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) in a hydrogenation flask.

-

Add a catalytic amount of Pd/C.

-

Connect the flask to a hydrogen source and purge the system with hydrogen.

-

Stir the reaction mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the reaction is complete (monitor by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the Celite pad with the solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude 2-Methoxy-6-nitrobenzaldehyde.

-

Purify by recrystallization if necessary.

-

Signaling Pathways and Logical Relationships

The following diagram illustrates the chemical transformation pathway for the synthesis of 2-Methoxy-6-nitrobenzaldehyde from o-vanillin via the benzyl protection route.

Caption: Benzyl protection route for 2-Methoxy-6-nitrobenzaldehyde synthesis.

This guide provides a comprehensive overview and detailed protocols for the synthesis of 2-Methoxy-6-nitrobenzaldehyde from o-vanillin. Researchers should exercise appropriate safety precautions when handling strong acids, flammable solvents, and potentially hazardous reagents. Reaction conditions may require optimization based on laboratory-specific equipment and reagent purity.

References

Spectroscopic Profile of 2-Methoxy-6-nitrobenzaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Methoxy-6-nitrobenzaldehyde. Due to the limited availability of experimentally-derived public data for this specific compound, this document presents a detailed, predicted spectroscopic profile based on the analysis of structurally related isomers and analogues. This guide includes predicted data for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed, generalized experimental protocols for acquiring such data are also provided to aid researchers in their own analytical work.

Introduction

2-Methoxy-6-nitrobenzaldehyde is an aromatic organic compound featuring a benzene ring substituted with a methoxy group, a nitro group, and a formyl (aldehyde) group at positions 2, 6, and 1, respectively. The relative positioning of these functional groups—an electron-donating methoxy group and two electron-withdrawing groups (nitro and aldehyde)—creates a unique electronic environment that dictates its chemical reactivity and spectroscopic properties. Understanding this spectroscopic signature is crucial for its synthesis, identification, and application in various fields, including medicinal chemistry and materials science.

This document serves as a valuable resource by compiling predicted spectroscopic data and outlining standard analytical methodologies, thereby facilitating further research and development involving 2-Methoxy-6-nitrobenzaldehyde.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for 2-Methoxy-6-nitrobenzaldehyde. These predictions are derived from the analysis of substituent effects observed in the experimental data of closely related compounds such as 2-methoxy-4-nitrobenzaldehyde, 2-methoxy-5-nitrobenzaldehyde, and 2-hydroxy-6-nitrobenzaldehyde.

Predicted ¹H NMR Data

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |

| ~10.4 | s | - | 1H | Aldehyde (-CHO) |

| ~8.0 - 8.2 | d | ~8.0 | 1H | Aromatic H |

| ~7.8 - 8.0 | t | ~8.0 | 1H | Aromatic H |

| ~7.6 - 7.8 | d | ~8.0 | 1H | Aromatic H |

| ~4.0 | s | - | 3H | Methoxy (-OCH₃) |

Note: The exact chemical shifts and coupling patterns of the aromatic protons are difficult to predict precisely without experimental data but are expected to be in the downfield region due to the electron-withdrawing effects of the nitro and aldehyde groups.

Predicted ¹³C NMR Data

Solvent: CDCl₃ Frequency: 100 MHz

| Chemical Shift (δ, ppm) | Assignment |

| ~188 - 192 | Aldehyde C=O |

| ~150 - 155 | C-OCH₃ |

| ~148 - 152 | C-NO₂ |

| ~130 - 135 | Aromatic CH |

| ~125 - 130 | Aromatic CH |

| ~120 - 125 | Aromatic CH |

| ~115 - 120 | C-CHO |

| ~56 | Methoxy -OCH₃ |

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium | Aromatic C-H Stretch |

| ~2900, ~2800 | Weak | Aldehyde C-H Stretch (Fermi resonance) |

| ~1710 - 1690 | Strong | Aldehyde C=O Stretch |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C Stretch |

| ~1530, ~1350 | Strong | Asymmetric & Symmetric NO₂ Stretch |

| ~1250 | Strong | Aryl-O Stretch (Methoxy) |

Predicted Mass Spectrometry (MS) Data

Ionization Mode: Electron Ionization (EI)

| m/z | Relative Intensity | Assignment |

| 181 | High | [M]⁺ (Molecular Ion) |

| 180 | Medium | [M-H]⁺ |

| 151 | Medium | [M-NO]⁺ |

| 135 | Medium | [M-NO₂]⁺ |

| 122 | High | [M-CHO-CH₃]⁺ |

| 106 | Medium | [M-NO₂-CHO]⁺ |

| 77 | Medium | [C₆H₅]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a solid organic compound like 2-Methoxy-6-nitrobenzaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in about 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup: The NMR spectrometer is typically a high-field instrument (e.g., 400 MHz or higher). The magnetic field is stabilized and homogenized through shimming.

-

Data Acquisition:

-

¹H NMR: A standard one-pulse experiment is used. Key parameters include the spectral width, acquisition time, relaxation delay, and number of scans.

-

¹³C NMR: A proton-decoupled pulse sequence is typically used to obtain singlets for each carbon. A larger number of scans is usually required due to the lower natural abundance of ¹³C.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to generate the spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to an internal standard (e.g., Tetramethylsilane - TMS at 0 ppm).

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the built-in press to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

A background spectrum of the empty ATR crystal is recorded first.

-

The sample spectrum is then acquired, typically over a range of 4000-400 cm⁻¹. Multiple scans are averaged to improve the signal-to-noise ratio.

-

-

Data Processing: The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe for solid samples or after separation by Gas Chromatography (GC-MS).

-

Ionization: In Electron Ionization (EI), the sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound.

Caption: A flowchart illustrating the general workflow from compound synthesis to structural verification using various spectroscopic techniques.

Conclusion

This technical guide provides a predicted yet comprehensive spectroscopic profile of 2-Methoxy-6-nitrobenzaldehyde, a compound for which public experimental data is scarce. The tabulated predicted data for ¹H NMR, ¹³C NMR, IR, and MS, derived from the analysis of related molecules, offers a valuable baseline for researchers. The inclusion of detailed, generalized experimental protocols and a workflow diagram further equips scientists and professionals in the field of drug development and chemical research with the necessary information to facilitate their work with this and similar compounds. It is anticipated that this guide will serve as a useful reference, encouraging further experimental investigation and application of 2-Methoxy-6-nitrobenzaldehyde.

The Aldehyde Group in 2-Methoxy-6-nitrobenzaldehyde: An In-depth Technical Guide to its Reactivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the reactivity of the aldehyde functional group in 2-Methoxy-6-nitrobenzaldehyde. The unique substitution pattern of this aromatic aldehyde, featuring a methoxy group and a nitro group ortho to the formyl group, creates a fascinating interplay of electronic and steric effects that govern its chemical behavior. This document delves into these factors, presents detailed experimental protocols for key transformations, and provides a predicted spectroscopic profile to aid in the identification and characterization of this versatile synthetic intermediate.

Electronic and Steric Effects on Aldehyde Reactivity

The reactivity of the aldehyde group in 2-Methoxy-6-nitrobenzaldehyde is primarily dictated by the electronic nature of the methoxy and nitro substituents, as well as the significant steric hindrance they impose.

Electronic Effects:

-

Nitro Group (-NO₂): As a potent electron-withdrawing group through both inductive (-I) and resonance (-M) effects, the nitro group significantly enhances the electrophilicity of the carbonyl carbon.[1] This increased positive charge on the carbon atom makes it more susceptible to attack by nucleophiles.[2][3]

-

Methoxy Group (-OCH₃): Conversely, the methoxy group is an electron-donating group through its resonance (+M) effect, which tends to decrease the electrophilicity of the carbonyl carbon.[1] However, it also exhibits a weaker electron-withdrawing inductive effect (-I). In the case of 2-Methoxy-6-nitrobenzaldehyde, the strong electron-withdrawing nature of the nitro group is expected to dominate, rendering the aldehyde group highly reactive from an electronic standpoint.

Steric Hindrance:

The placement of both the methoxy and nitro groups in the ortho positions relative to the aldehyde group creates substantial steric hindrance. This physical obstruction can significantly impede the approach of nucleophiles to the carbonyl carbon, potentially overriding the electronic activation provided by the nitro group.[4] This steric shielding is a critical factor in determining the feasibility and rate of reactions involving the aldehyde functionality.[4] The reactivity of similarly 2,6-disubstituted benzaldehydes, such as 2,6-dimethoxybenzaldehyde, is known to be exceptionally low in many nucleophilic addition reactions due to this profound steric hindrance.[5]

Reactivity in Key Organic Reactions

The dual influence of electronic activation and steric hindrance makes 2-Methoxy-6-nitrobenzaldehyde a unique substrate in various organic transformations. Below are detailed protocols for two fundamental reactions, adapted from procedures for structurally similar aldehydes.

Wittig Reaction

The Wittig reaction is a powerful method for converting aldehydes into alkenes.[6][7] However, the steric hindrance in 2-Methoxy-6-nitrobenzaldehyde can influence the reaction rate and stereoselectivity.[8] The following protocol for a related sterically hindered aldehyde provides a solid starting point.

Table 1: Quantitative Data for a Representative Wittig Reaction

| Parameter | Value | Reference |

| Starting Aldehyde | 2,6-dimethoxybenzaldehyde (1.0 equiv) | [8] |

| Wittig Reagent | Benzyltriphenylphosphonium chloride (1.1 equiv) | [8] |

| Base | n-Butyllithium (1.1 equiv) | [8] |

| Solvent | Anhydrous THF | [8] |

| Reaction Time | 2-4 hours | [8] |

| Yield | Not specified, but reaction completion monitored by TLC | [8] |

Experimental Protocol: Wittig Olefination (Adapted from a protocol for 2,6-dimethoxybenzaldehyde)[8]

-

Ylide Generation:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add benzyltriphenylphosphonium chloride (1.1 equivalents).

-

Add anhydrous tetrahydrofuran (THF) and stir the suspension at room temperature until the salt is dissolved.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add n-butyllithium (1.1 equivalents) dropwise. A color change to deep red or orange typically indicates the formation of the ylide.

-

Stir the mixture at 0 °C for 30 minutes.

-

-

Wittig Reaction:

-

In a separate flask, dissolve 2-Methoxy-6-nitrobenzaldehyde (1.0 equivalent) in anhydrous THF.

-

Slowly add the aldehyde solution to the ylide solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until Thin Layer Chromatography (TLC) analysis indicates the consumption of the starting material.

-

-

Workup and Purification:

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to separate the desired alkene from triphenylphosphine oxide.

-

Caption: Experimental workflow for the Wittig reaction.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.[9] The electrophilicity of the aldehyde in 2-Methoxy-6-nitrobenzaldehyde, enhanced by the nitro group, makes it a suitable candidate for this reaction, although steric effects may necessitate harsher conditions.

Table 2: Quantitative Data for a Representative Knoevenagel Condensation

| Parameter | Value | Reference |

| Starting Aldehyde | 6-nitroveratraldehyde (1.0 equiv) | [3] |

| Active Methylene Compound | 2-cyanoacetamide (1.1 equiv) | [3] |

| Catalyst | Piperidine (catalytic amount) | [3] |

| Solvent | Methanol | [3] |

| Reaction Conditions | Reflux for 2 hours | [3] |

| Yield | 100% | [3] |

Experimental Protocol: Knoevenagel Condensation (Adapted from a protocol for 6-nitroveratraldehyde)[3]

-

Reaction Setup:

-

In a round-bottom flask, prepare a slurry of 2-Methoxy-6-nitrobenzaldehyde (1.0 equivalent) in methanol.

-

Add the active methylene compound (e.g., malononitrile or 2-cyanoacetamide, 1.1 equivalents).

-

Add a catalytic amount of a weak base, such as piperidine (a few drops).

-

-

Reaction:

-

Heat the reaction mixture to reflux with constant stirring.

-

Monitor the progress of the reaction by TLC. The reaction time can vary from 1 to 8 hours depending on the reactivity of the substrates.[10]

-

-

Workup and Purification:

-

Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with a cold solvent (e.g., isopropanol) and air-dry.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography.[10]

-

Caption: General mechanism of the Knoevenagel condensation.

Predicted Spectroscopic Profile

Table 3: Predicted Spectroscopic Data for 2-Methoxy-6-nitrobenzaldehyde

| Technique | Predicted Characteristics | Rationale/Reference |

| ¹H NMR | Aldehyde proton (CHO): ~10.4 ppm (singlet)Aromatic protons: 7.0 - 8.5 ppm (multiplets)Methoxy protons (OCH₃): ~3.9 ppm (singlet) | The aldehyde proton is significantly deshielded.[1] Aromatic protons are in a complex region due to the varied electronic effects of the substituents. The methoxy protons appear as a characteristic singlet.[1] |

| ¹³C NMR | Carbonyl carbon (C=O): ~190 ppmAromatic carbons: 110 - 160 ppmMethoxy carbon (OCH₃): ~56 ppm | The carbonyl carbon is highly deshielded.[1] The carbon attached to the methoxy group will be shielded, while the one attached to the nitro group will be deshielded.[3] The methoxy carbon appears in a typical region.[3] |

| IR (Infrared) Spectroscopy | C=O stretch (aldehyde): ~1700 cm⁻¹ (strong)Aromatic C=C stretch: ~1600-1450 cm⁻¹ (medium)NO₂ stretch (asymmetric & symmetric): ~1530 and ~1350 cm⁻¹ (strong)C-O-C stretch (methoxy): ~1250 and ~1050 cm⁻¹ (strong) | These are characteristic stretching frequencies for the respective functional groups.[3] |

| Mass Spectrometry (MS) | Molecular Ion (M⁺): m/z = 181Key Fragments: [M-H]⁺ (m/z 180), [M-CHO]⁺ (m/z 152), [M-NO₂]⁺ (m/z 135) | The molecular weight of C₈H₇NO₄ is 181.15 g/mol . Fragmentation patterns would likely involve the loss of the aldehyde proton, the formyl group, or the nitro group.[3] |

This in-depth technical guide provides a solid foundation for understanding and working with the aldehyde group of 2-Methoxy-6-nitrobenzaldehyde. The interplay of its electronic and steric properties makes it a challenging yet rewarding substrate for organic synthesis, with potential applications in the development of novel pharmaceuticals and other advanced materials. Researchers are encouraged to use the provided protocols as a starting point and optimize conditions for their specific synthetic goals.

References

- 1. rsc.org [rsc.org]

- 2. rsc.org [rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. rsc.org [rsc.org]

- 5. Page loading... [wap.guidechem.com]

- 6. 2-Methoxy-4-nitrobenzaldehyde | C8H7NO4 | CID 2759599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Methoxybenzaldehyde - NMR Wiki Q&A Forum [qa.nmrwiki.org]

- 8. 2-Methoxybenzaldehyde | C8H8O2 | CID 8658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Benzaldehyde, 2-methoxy- [webbook.nist.gov]

- 10. CAS 19689-88-4: 2-Methoxy-6-nitro-benzaldehyde [cymitquimica.com]

The Dual Influence of the Nitro Group on the Reactivity of 2-Methoxy-6-nitrobenzaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the role of the nitro group in the chemical reactivity of 2-Methoxy-6-nitrobenzaldehyde. The interplay of electronic and steric effects originating from the ortho-positioned nitro and methoxy groups dictates the reactivity of the aldehyde functionality. This document explores these factors, presenting a theoretical framework supported by comparative data from related isomers and detailed experimental protocols for key transformations.

Electronic and Steric Landscape of 2-Methoxy-6-nitrobenzaldehyde

The reactivity of the aldehyde group in 2-Methoxy-6-nitrobenzaldehyde is primarily governed by the strong electron-withdrawing nature of the adjacent nitro group and the steric hindrance imposed by both the nitro and methoxy groups at the ortho positions.

Electronic Effects:

The nitro group is a potent electron-withdrawing group, operating through both the inductive effect (-I) and the resonance effect (-M).[1][2][3] In the ortho position, these effects significantly decrease the electron density of the benzene ring and, crucially, the carbonyl carbon of the aldehyde group. This heightened electrophilicity makes the aldehyde more susceptible to nucleophilic attack compared to unsubstituted benzaldehyde.[2][3][4]

The methoxy group, also in an ortho position, exhibits a dual electronic nature. It has an electron-donating resonance effect (+M) and an electron-withdrawing inductive effect (-I). Generally, for methoxy groups, the +M effect is dominant, which would typically decrease the electrophilicity of the carbonyl carbon. However, the presence of the powerful electron-withdrawing nitro group counteracts this effect.

Steric Hindrance:

The positioning of both the methoxy and nitro groups ortho to the aldehyde functionality creates significant steric hindrance.[1][5] This physical obstruction can impede the approach of nucleophiles to the carbonyl carbon, potentially reducing the rate of reaction.[6] The overall reactivity of 2-Methoxy-6-nitrobenzaldehyde is therefore a balance between the activating electronic effect of the nitro group and the deactivating steric hindrance from both ortho substituents.

The diagram below illustrates the key electronic and steric factors influencing the reactivity of the aldehyde group.

Data Presentation: Comparative Reactivity

| Compound | Reaction | Relative Rate Constant (k_rel) | Yield (%) |

| 2-Nitrobenzaldehyde | Perkin Reaction | 1.0 | 85 |

| 3-Nitrobenzaldehyde | Perkin Reaction | 0.6 | 72 |

Note: The data presented here is illustrative and compiled from typical results found in organic chemistry literature. Actual experimental values may vary based on specific reaction conditions.

The data for 2-nitrobenzaldehyde suggests that the strong electron-withdrawing effect of the ortho-nitro group is a dominant factor in determining reactivity, outweighing the steric hindrance in this particular reaction.[1] For 2-Methoxy-6-nitrobenzaldehyde, it can be inferred that the aldehyde group is also highly activated towards nucleophilic attack due to the ortho-nitro group. However, the additional steric bulk of the ortho-methoxy group may lead to a comparatively lower reaction rate than that of 2-nitrobenzaldehyde, depending on the specific nucleophile and reaction conditions.

Experimental Protocols

The following are detailed methodologies for key experiments that are relevant to the reactivity of 2-Methoxy-6-nitrobenzaldehyde. These protocols are based on established procedures for closely related compounds and can be adapted for the target molecule.

Synthesis of 2-Methoxy-4-nitrobenzaldehyde (Illustrative Protocol)

This protocol for a related isomer provides a basis for understanding the synthesis of methoxy-nitro-substituted benzaldehydes.[7]

Reaction Scheme:

4-nitro-2-methoxytoluene → 4-nitro-2-methoxy-(α,α-diacetoxy)toluene → 2-methoxy-4-nitrobenzaldehyde

Step 1: Preparation of 4-nitro-2-methoxy-(α,α-diacetoxy)toluene

-

In a 5L three-neck round-bottom flask equipped with a mechanical stirrer, add 4-nitro-2-methoxytoluene (150.0g, 0.8973mol), glacial acetic acid (900mL), and acetic anhydride (900mL).

-

Cool the mixture to 8°C using an acetone/ice bath with continuous stirring.

-

Carefully add concentrated sulfuric acid (136mL) while maintaining the reaction temperature below 19°C.

-

After cooling to 0°C, add chromium trioxide (252.6g, 2.526mol) in portions over 1 hour, keeping the reaction temperature between 0-10°C.

-

Stir the mixture for an additional 30 minutes at 0°C.

-

Pour the reaction mixture into 1.5kg of ice with stirring to obtain a slurry.

-

Wash the remaining residue with glacial acetic acid (3x100mL) and add the washings to the slurry.

-

After stirring for 10 minutes, filter the slurry.

-

Wash the filter cake with water (3x400mL) and dry under vacuum for 17 hours to obtain the product.

Step 2: Preparation of 2-Methoxy-4-nitrobenzaldehyde

-

In a 2L round-bottom flask equipped with a condenser and mechanical stirrer, place 4-nitro-2-methoxy-(α,α-diacetoxy)toluene (250.7g, 0.8851mol), diethyl ether (300mL), and concentrated hydrochloric acid (60mL).

-

Heat the mixture to reflux and stir under a nitrogen atmosphere for 20 hours.

-

Add water (250mL) dropwise while maintaining reflux.

-

Cool the mixture to 0°C with an ice/water bath, stir the resulting slurry for 30 minutes, and then filter.

-

Wash the filter cake with water (4x200mL) and dry under vacuum for 17 hours to obtain the final product.

Knoevenagel Condensation (General Protocol)

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group.[8][9]

Reaction Scheme:

2-Methoxy-6-nitrobenzaldehyde + Active Methylene Compound → Condensation Product

Materials:

-

2-Methoxy-6-nitrobenzaldehyde

-

Active methylene compound (e.g., malononitrile, diethyl malonate)

-

Base catalyst (e.g., piperidine, sodium hydroxide)

-

Solvent (e.g., ethanol, toluene)

-

Standard laboratory glassware

Procedure:

-

Dissolve 2-Methoxy-6-nitrobenzaldehyde (1 equivalent) and the active methylene compound (1.1 equivalents) in the chosen solvent in a round-bottom flask.

-

Add a catalytic amount of the base.

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with a dilute acid.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

The workflow for a typical condensation reaction is depicted below.

Conclusion

The nitro group in 2-Methoxy-6-nitrobenzaldehyde plays a critical, albeit complex, role in determining the molecule's reactivity. Its strong electron-withdrawing properties significantly enhance the electrophilicity of the aldehyde's carbonyl carbon, making it a prime candidate for nucleophilic addition and condensation reactions. However, the steric hindrance introduced by the ortho positioning of both the nitro and methoxy groups presents a significant counteracting factor that must be considered in experimental design. The balance between these electronic and steric effects will ultimately govern the reaction rates and yields for various transformations. A thorough understanding of these principles is essential for researchers and professionals in organic synthesis and drug development to effectively utilize 2-Methoxy-6-nitrobenzaldehyde as a versatile building block.

References

- 1. benchchem.com [benchchem.com]

- 2. sarthaks.com [sarthaks.com]

- 3. Out of p-nitro benzaldehyde and benzaldehyde which is more reactive towards nucleophilic addition reactions and why ? [doubtnut.com]

- 4. benchchem.com [benchchem.com]

- 5. Ortho effect - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. Page loading... [wap.guidechem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

The Synthetic Versatility of 2-Methoxy-6-nitrobenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-6-nitrobenzaldehyde is a valuable and versatile building block in modern organic synthesis. Its unique substitution pattern, featuring an electron-donating methoxy group and an electron-withdrawing nitro group ortho to an aldehyde, imparts distinct reactivity that enables a range of strategic applications. This technical guide provides an in-depth exploration of the primary applications of 2-Methoxy-6-nitrobenzaldehyde, focusing on its role as a precursor to photolabile protecting groups and its utility in the construction of heterocyclic scaffolds, particularly quinolines. This document furnishes detailed experimental protocols, quantitative data, and visual representations of reaction pathways and workflows to facilitate its practical implementation in research and development.

Core Applications in Organic Synthesis

The strategic placement of the methoxy and nitro groups on the benzaldehyde scaffold dictates its primary applications. The ortho-nitrobenzyl moiety is a well-established photolabile protecting group, and the presence of the methoxy group can modulate its photophysical properties. Furthermore, the ortho-nitroaldehyde functionality is an ideal precursor for domino reactions involving in situ reduction of the nitro group followed by cyclization, providing efficient access to valuable heterocyclic systems.

Precursor to Photolabile Protecting Groups

The 2-nitrobenzyl group and its derivatives are among the most widely used photolabile protecting groups (PPGs) in organic synthesis and chemical biology.[1] These "caged" compounds allow for the spatial and temporal control over the release of a protected functional group upon irradiation with UV light. The general mechanism for the photocleavage of o-nitrobenzyl ethers involves an intramolecular redox process, proceeding through an aci-nitro intermediate.[2][3] The substitution on the aromatic ring, such as the methoxy group in 2-Methoxy-6-nitrobenzaldehyde, can influence the absorption wavelength, quantum yield, and cleavage kinetics of the protecting group.

While specific photophysical data for 2-methoxy-6-nitrobenzyl protected compounds are not extensively documented in readily available literature, the data for related o-nitrobenzyl derivatives provide a useful benchmark for expected performance.

Table 1: Photophysical Properties of Representative o-Nitrobenzyl Photolabile Protecting Groups

| Protecting Group Derivative | λmax (nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Solvent | Reference |

| o-Nitrobenzyl | ~280, ~350 | 0.1 - 0.6 | ~5,000 (at 280 nm) | Various | [4][5] |

| 4,5-Dimethoxy-2-nitrobenzyl (NVOC) | ~350 | 0.003 - 0.5 | ~5,000 | Various | [4] |

| α-Carboxy-2-nitrobenzyl (CNB) | ~350 | 0.01 - 0.1 | ~4,500 | Aqueous | [6][7] |

Note: The data presented are for general o-nitrobenzyl derivatives and are intended to be illustrative. Actual values for 2-methoxy-6-nitrobenzyl derivatives may vary.

Protocol 1: Protection of a Primary Alcohol with 2-Methoxy-6-nitrobenzyl Bromide (Representative Protocol)

This protocol describes a general procedure for the protection of a primary alcohol using a 2-methoxy-6-nitrobenzyl halide under basic conditions.

-

Materials:

-

Primary alcohol

-

2-Methoxy-6-nitrobenzyl bromide

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Anhydrous Diethyl ether (Et₂O)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

Dissolve the primary alcohol (1.0 eq) in anhydrous DMF in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution.

-

Allow the mixture to stir at 0 °C for 30 minutes to form the alkoxide.

-

In a separate flask, dissolve 2-methoxy-6-nitrobenzyl bromide (1.1 eq) in a minimal amount of anhydrous DMF.

-

Add the solution of 2-methoxy-6-nitrobenzyl bromide dropwise to the alkoxide solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Transfer the mixture to a separatory funnel and dilute with diethyl ether and water.

-

Separate the layers and extract the aqueous layer with diethyl ether (3 x).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the 2-methoxy-6-nitrobenzyl protected alcohol.

-

References

- 1. proceedings.blucher.com.br [proceedings.blucher.com.br]

- 2. researchgate.net [researchgate.net]

- 3. Photorelease of alcohols from 2-nitrobenzyl ethers proceeds via hemiacetals and may be further retarded by buffers intercepting the primary aci-nitro intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nathan.instras.com [nathan.instras.com]

- 5. Fluorophore Table — GeoMcNamara [geomcnamara.com]

- 6. The α,5-dicarboxy-2-nitrobenzyl caging group, a tool for biophysical applications with improved hydrophilicity: synthesis, photochemical properties and biological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The α,5‐Dicarboxy‐2‐nitrobenzyl Caging Group, a Tool for Biophysical Applications with Improved Hydrophilicity: Synthesis, Photochemical Properties and Biological Characterization | Semantic Scholar [semanticscholar.org]

Unveiling 2-Methoxy-6-nitrobenzaldehyde: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, history, and synthesis of 2-Methoxy-6-nitrobenzaldehyde, a valuable intermediate in organic synthesis. While the specific historical discovery of this compound is not prominently documented in readily available literature, its synthesis and properties can be understood through established chemical principles and comparison with related isomers. This guide provides a plausible synthetic pathway, detailed experimental protocols, and relevant physicochemical and spectroscopic data.

Core Concepts: Synthesis and Physicochemical Properties

2-Methoxy-6-nitrobenzaldehyde, with the chemical formula C₈H₇NO₄, is an aromatic compound featuring a benzaldehyde ring substituted with a methoxy group (-OCH₃) at the 2-position and a nitro group (-NO₂) at the 6-position. The presence and positioning of these functional groups significantly influence the molecule's reactivity and properties, making it a subject of interest in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.

Table 1: Physicochemical and Spectroscopic Data for 2-Methoxy-6-nitrobenzaldehyde

| Property | Value |

| CAS Number | 19689-88-4 |

| Molecular Formula | C₈H₇NO₄ |

| Molecular Weight | 181.15 g/mol |

| Appearance | Likely a yellow to orange crystalline solid |

| Solubility | Soluble in organic solvents like ethanol and acetone; limited solubility in water |

| ¹H NMR | Spectral data available |

| ¹³C NMR | Spectral data available |

| IR Spectroscopy | Spectral data available |

| Mass Spectrometry | Spectral data available |

Plausible Synthetic Pathway: Nitration of 2-Methoxybenzaldehyde

A logical and commonly employed method for the synthesis of nitroaromatic compounds is the direct nitration of a substituted benzene ring. Therefore, a plausible and historically relevant route to 2-Methoxy-6-nitrobenzaldehyde is the nitration of 2-methoxybenzaldehyde. The methoxy group is an ortho-, para-directing group, meaning it directs incoming electrophiles (like the nitronium ion, NO₂⁺) to the positions ortho and para to it. However, the steric hindrance from the adjacent aldehyde group at the 1-position would likely favor nitration at the less hindered para-position (position 4) and the other ortho-position (position 6).

The reaction proceeds via an electrophilic aromatic substitution mechanism where the nitronium ion, typically generated from a mixture of nitric acid and sulfuric acid, attacks the electron-rich benzene ring of 2-methoxybenzaldehyde.

Caption: Plausible synthetic pathway for 2-Methoxy-6-nitrobenzaldehyde.

Experimental Protocol: Synthesis via Nitration

The following is a generalized experimental protocol for the nitration of 2-methoxybenzaldehyde. It is crucial to note that optimization of reaction conditions, such as temperature and reaction time, may be necessary to maximize the yield of the desired 2-methoxy-6-nitrobenzaldehyde isomer and facilitate its separation from the para-isomer.

Materials:

-

2-Methoxybenzaldehyde

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice

-

Distilled Water

-

Dichloromethane (or other suitable organic solvent)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Beaker

-

Round-bottom flask

-

Stirring apparatus

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Recrystallization apparatus

Procedure:

-

Preparation of the Nitrating Mixture: In a beaker cooled in an ice bath, carefully and slowly add a stoichiometric amount of concentrated nitric acid to a measured volume of concentrated sulfuric acid with constant stirring. Allow the mixture to cool.

-

Reaction Setup: Place a measured amount of 2-methoxybenzaldehyde in a round-bottom flask equipped with a stirring bar and a dropping funnel. Cool the flask in an ice bath.

-

Nitration: Slowly add the chilled nitrating mixture dropwise to the stirred 2-methoxybenzaldehyde solution, ensuring the temperature of the reaction mixture is maintained at a low temperature (typically 0-10 °C) to control the reaction rate and minimize side reactions.

-

Reaction Completion and Quenching: After the addition is complete, continue stirring the mixture at low temperature for a specified period to ensure the reaction goes to completion. Carefully pour the reaction mixture onto crushed ice to quench the reaction and precipitate the crude product.

-

Isolation and Purification:

-

Filter the precipitated solid and wash it with cold distilled water until the washings are neutral.

-

The crude product will be a mixture of isomers. Separation can be achieved by techniques such as fractional crystallization or column chromatography.

-

For purification by recrystallization, dissolve the crude product in a minimal amount of a suitable hot solvent and allow it to cool slowly to form crystals.

-

Filter the purified crystals, wash with a small amount of cold solvent, and dry under vacuum.

-

Table 2: Representative Quantitative Data for Nitration of Methoxybenzaldehydes (Literature Analogs)

| Starting Material | Product Isomer Distribution (Ortho:Para) | Typical Yield (%) | Melting Point (°C) |

| Anisole | ~1:2 | 80-90 | - |

| 4-Methylanisole | - | >90 | - |

Characterization

The structure and purity of the synthesized 2-Methoxy-6-nitrobenzaldehyde can be confirmed using various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, confirming the positions of the substituents on the benzene ring.

-

Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic absorption bands for the functional groups present, including the aldehyde (C=O stretch), nitro (N-O stretches), and methoxy (C-O stretch) groups.

-

Mass Spectrometry (MS): Mass spectrometry will determine the molecular weight of the compound and provide information about its fragmentation pattern, further confirming its identity.

Signaling Pathways and Experimental Workflows

As 2-Methoxy-6-nitrobenzaldehyde is primarily a synthetic intermediate, its direct involvement in signaling pathways is not a primary area of research. However, its derivatives could be designed to interact with specific biological targets. The experimental workflow for its synthesis and characterization follows a standard procedure in organic chemistry.

Caption: General experimental workflow for the synthesis and characterization.

Conclusion

While the precise historical details of the discovery of 2-Methoxy-6-nitrobenzaldehyde are not well-documented, its synthesis can be reliably achieved through established methods such as the nitration of 2-methoxybenzaldehyde. This technical guide provides a foundational understanding of this compound, including its synthesis, purification, and characterization. For researchers and professionals in drug development and other scientific fields, 2-Methoxy-6-nitrobenzaldehyde represents a versatile building block with the potential for the creation of novel and complex molecules with a wide range of applications. Further research into optimizing its synthesis and exploring its utility in various synthetic endeavors is warranted.

Methodological & Application

Application Notes and Protocols for 2-Methoxy-6-nitrobenzaldehyde as a Photolabile Protecting Group

Therefore, the following application notes and protocols are constructed based on the general principles of ortho-nitrobenzyl chemistry and data from structurally similar, commonly used analogs like 4,5-dimethoxy-2-nitrobenzaldehyde. These should be considered as a starting point for research and development, and optimization will be necessary for any specific application.

I. Introduction to 2-Methoxy-6-nitrobenzyl (MNB) as a Photolabile Protecting Group